2,4-Dichloropyridine 1-oxide

Vue d'ensemble

Description

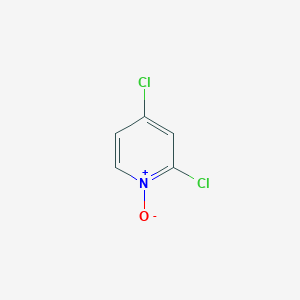

2,4-Dichloropyridine 1-oxide is a chlorinated derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms at the 2nd and 4th positions of the pyridine ring and an oxygen atom bonded to the nitrogen atom, forming an N-oxide. It is widely used in organic synthesis and various industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,4-Dichloropyridine 1-oxide can be synthesized through the oxidation of 2,4-dichloropyridine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide.

Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of pyridine followed by oxidation. The chlorination step is performed using chlorine gas in the presence of a catalyst, and the resulting 2,4-dichloropyridine is then oxidized to form the N-oxide. This method allows for large-scale production with high yields.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The electron-withdrawing N-oxide group enhances the reactivity of the pyridine ring toward nucleophilic substitution.

Alkoxylation

2,4-Dichloropyridine 1-oxide undergoes selective substitution at the 2-position with alkoxide nucleophiles. For example:

-

Reaction with sodium n-heptanolate in DMSO yields 4-chloro-2-heptyloxypyridine 1-oxide as the major product (63% yield) .

-

Competitive substitution at the 4-position is observed under specific conditions, influenced by solvent polarity and temperature .

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaH, DMSO, 24 h, rt | 4-Alkoxy-2-chloropyridine 1-oxide | 63% | |

| THF, 80°C | 2,4-Diheptyloxypyridine 1-oxide | 45% |

Nitration and Reduction

The N-oxide group directs nitration to the 3- and 5-positions due to its electron-withdrawing effect.

-

Nitration with HNO₃/H₂SO₄ produces 3-nitro-2,4-dichloropyridine 1-oxide and 5-nitro-2,4-dichloropyridine 1-oxide as intermediates .

-

Subsequent reduction with Fe/AcOH yields 4-amino-2-chloropyridine 1-oxide , a precursor for energetic materials .

| Step | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-/5-Nitro-2,4-dichloropyridine 1-oxide | 72% | |

| Reduction | Fe, AcOH, 80°C | 4-Amino-2-chloropyridine 1-oxide | 65% |

Halogen Bonding and Coordination

The N-oxide oxygen acts as a halogen bond (XB) acceptor, forming stable complexes with dihalogens .

-

Cl₂···this compound complexes exhibit short Cl···O contacts (~2.8 Å) and significant interaction energies (−20 to −30 kJ/mol) .

-

DFT calculations confirm charge transfer from the N-oxide to the σ-hole of Cl₂ .

Deoxygenation

The N-oxide group can be removed under reducing conditions:

Photochemical Reactions

4-Substituted derivatives undergo photodecomposition via homolytic cleavage of the N–O bond:

-

Under UV light, 4-heptyloxy-1-hydroxypyridine-2-thione decomposes to 4-heptyloxy-2-sulfanylpyridine .

Biochemical Interactions

While not directly related to synthetic chemistry, this compound interacts with cytochrome P450 enzymes, influencing metabolic pathways.

Key Mechanistic Insights

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

2,4-Dichloropyridine 1-oxide serves as a valuable intermediate in the synthesis of complex organic molecules. Its chlorinated structure enhances its reactivity, allowing it to participate in nucleophilic substitution reactions where the chlorine atoms can be replaced by nucleophiles such as amines or thiols. This property is exploited in various synthetic pathways to create biologically active compounds.

Reactivity and Mechanism

The compound's mechanism of action involves its interaction with nucleophiles, facilitated by the electrophilic nature imparted by the chlorine substituents. This allows for efficient nucleophilic aromatic substitution (SNAr) reactions, making it a versatile building block in organic synthesis.

Biological Applications

Pharmaceutical Development

Research has indicated that derivatives of this compound exhibit potential as antimicrobial agents. For instance, studies have explored its use in synthesizing compounds with significant biological activity against various pathogens. The compound's ability to form diverse derivatives makes it a candidate for drug development aimed at treating infections.

Case Study: BCL6 Inhibitors

A notable application of this compound is in the development of inhibitors for BCL6, a protein implicated in various cancers. In one study, nucleophilic aromatic substitution reactions involving this compound were employed to synthesize potent BCL6 inhibitors, demonstrating its utility in medicinal chemistry .

Industrial Applications

Agrochemicals and Dyes

In industrial settings, this compound is utilized in producing agrochemicals and dyes. Its reactivity allows it to be incorporated into formulations that enhance crop protection or impart color to various materials.

Synthesis of Biaryl Compounds

The compound is also involved in cross-coupling reactions such as Suzuki coupling, where it reacts with boronic acids to form biaryl compounds. This application is crucial for developing advanced materials and pharmaceuticals .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 2,4-dichloropyridine 1-oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity. The chlorine atoms enhance the compound’s electrophilicity, making it more susceptible to nucleophilic attack. These properties enable the compound to act as an effective intermediate in various chemical reactions.

Comparaison Avec Des Composés Similaires

2-Chloropyridine: A mono-chlorinated derivative of pyridine.

3-Chloropyridine: Another mono-chlorinated pyridine isomer.

4-Chloropyridine: A mono-chlorinated pyridine with the chlorine atom at the 4th position.

2,6-Dichloropyridine: A di-chlorinated pyridine with chlorine atoms at the 2nd and 6th positions.

Uniqueness: 2,4-Dichloropyridine 1-oxide is unique due to the presence of both chlorine atoms and the N-oxide group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound in various chemical and industrial applications.

Activité Biologique

2,4-Dichloropyridine 1-oxide (DCP) is a heterocyclic compound known for its diverse biological activities. This article explores the biological properties of DCP, including its synthesis, mechanisms of action, and applications in various fields such as pharmacology and agriculture.

Chemical Structure and Properties

DCP is classified as a pyridine derivative, characterized by the presence of two chlorine atoms at the 2 and 4 positions and an N-oxide functional group. Its chemical structure can be represented as follows:

DCP exhibits several biological activities, primarily attributed to its ability to interact with various biological targets. Some key mechanisms include:

- Inhibition of Enzymatic Activity : DCP acts as an inhibitor for several enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of endogenous compounds .

- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against a range of pathogens, making it a candidate for development as an antimicrobial agent .

- Plant Growth Regulation : DCP has been studied for its herbicidal properties, particularly in controlling weed growth in agricultural settings .

Synthesis and Derivatives

DCP can be synthesized through various methods, including oxidation reactions of dichloropyridines. A notable synthesis involves the oxidation of 2,6-dichloropyridine to yield DCP as a primary product .

Table 1: Synthesis Methods for DCP

| Method | Starting Material | Yield (%) | Reference |

|---|---|---|---|

| Oxidation | 2,6-Dichloropyridine | 43 | |

| Biocatalytic oxidation | Pyridine derivatives | High |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of DCP against various bacterial strains. The results indicated that DCP exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .

Case Study 2: Herbicidal Effects

Research conducted on the herbicidal effects of DCP showed that it effectively inhibited the growth of common agricultural weeds. Field trials demonstrated that DCP could reduce weed biomass by over 70% when applied at optimal concentrations .

Research Findings

Recent studies have focused on the quantitative reactivity of DCP in nucleophilic aromatic substitution reactions. These investigations revealed that DCP's electronic properties significantly influence its reactivity and selectivity in chemical reactions .

Table 2: Reactivity Data for DCP in Nucleophilic Aromatic Substitution

| Substituent | Rate Constant (k) | Selectivity Ratio (ortho/para) |

|---|---|---|

| -NH2 | 1.5 × 10^-3 | 3:1 |

| -OH | 2.0 × 10^-3 | 2:1 |

Propriétés

IUPAC Name |

2,4-dichloro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO/c6-4-1-2-8(9)5(7)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHODESFUHUABO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=C(C=C1Cl)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80555280 | |

| Record name | 2,4-Dichloro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13602-59-0 | |

| Record name | 2,4-Dichloro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.